

Application Notes and Protocols for ER-Tracker™ Green Staining in Adherent Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ER-Tracker Green

Cat. No.: B15358963

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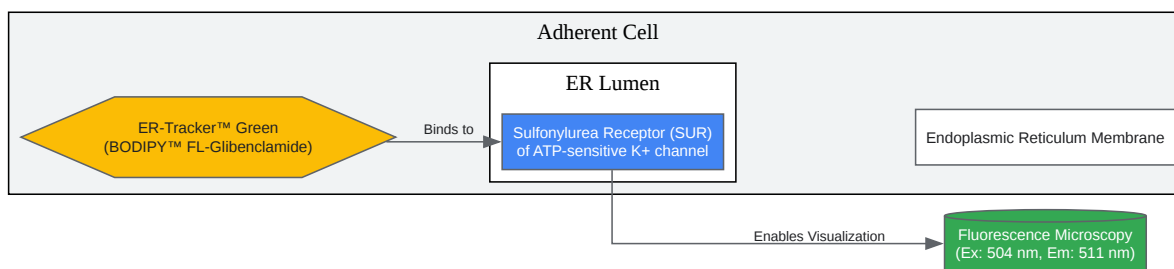
For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green is a highly selective, cell-permeant fluorescent dye designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. Composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide, ER-Tracker™ Green specifically targets the sulfonylurea receptors of ATP-sensitive K⁺ channels which are abundant on the ER membrane.^{[1][2][3][4][5]} This targeted binding mechanism provides high specificity for the ER with minimal staining of other organelles, such as mitochondria. The dye is well-suited for live-cell imaging studies, exhibiting low cellular toxicity at optimized concentrations. While primarily intended for live-cell applications, the staining pattern is partially retained after formaldehyde fixation.

Principle of Staining

The mechanism of ER-Tracker™ Green relies on the specific interaction between its glibenclamide component and the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels located on the endoplasmic reticulum membrane. The BODIPY™ FL fluorophore, attached to the glibenclamide, then allows for the visualization of the ER network using fluorescence microscopy.



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Mechanism of ER-Tracker™ Green Staining.

Quantitative Data Summary

Parameter	Recommended Value	Notes
Excitation Wavelength	504 nm	
Emission Wavelength	511 nm	
Stock Solution Concentration	1 mM in DMSO	Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Concentration	100 nM - 1 µM	The optimal concentration may vary depending on the cell type. It is recommended to start with a lower concentration to minimize potential artifacts.
Incubation Time	15 - 30 minutes	
Incubation Temperature	37°C	

Experimental Protocol: Staining Adherent Cells

This protocol outlines the steps for staining adherent cells with ER-Tracker™ Green for fluorescence microscopy.

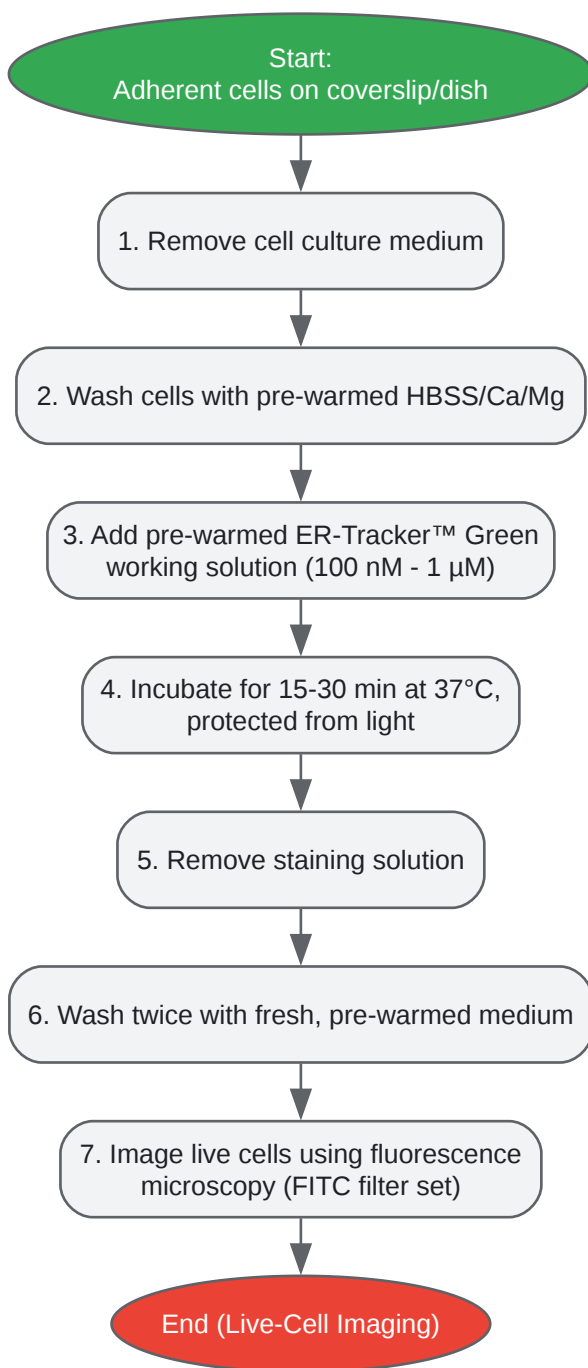
Materials

- ER-Tracker™ Green (lyophilized powder or pre-made stock solution)
- Dimethyl sulfoxide (DMSO), anhydrous
- Live-cell imaging medium or Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Phosphate-Buffered Saline (PBS)
- 4% formaldehyde in PBS (optional, for fixation)

Solution Preparation

- 1 mM ER-Tracker™ Green Stock Solution:
 - If starting with lyophilized powder (e.g., 100 µg), dissolve the contents in 128 µL of anhydrous DMSO to achieve a 1 mM stock solution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.
- ER-Tracker™ Green Working Solution:
 - On the day of the experiment, thaw a vial of the 1 mM stock solution.
 - Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium or HBSS/Ca/Mg to the desired final concentration (e.g., 1 µM). The optimal concentration should be determined empirically for each cell line.

Staining Procedure



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Experimental Workflow for ER-Tracker™ Green Staining.

- Cell Preparation: Grow adherent cells on a sterile glass-bottom dish or coverslip to the desired confluency.
- Medium Removal: Aspirate the cell culture medium from the dish.

- **Washing:** Gently wash the cells once with pre-warmed (37°C) HBSS with calcium and magnesium.
- **Staining:** Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.
- **Incubation:** Incubate the cells for 15 to 30 minutes at 37°C, protected from light.
- **Removal of Staining Solution:** Carefully aspirate the ER-Tracker™ Green working solution.
- **Final Washes:** Wash the cells twice with fresh, pre-warmed live-cell imaging medium or HBSS/Ca/Mg.
- **Imaging:** Immediately image the stained cells using a fluorescence microscope equipped with a standard FITC filter set. The excitation and emission maxima for ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively.

Optional Fixation

While ER-Tracker™ Green is primarily for live-cell imaging, the signal can be partially retained after formaldehyde fixation.

- Following the staining procedure, incubate the cells with 4% formaldehyde in PBS for 2 minutes at 37°C.
- Wash the cells twice with PBS.
- Mount the coverslip onto a microscope slide with an appropriate mounting medium.

Note: Permeabilization with detergents like Triton™ X-100 is not recommended as it can lead to the loss of the fluorescent signal.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or Weak Signal	Insufficient dye concentration.	Increase the concentration of the ER-Tracker™ Green working solution (up to 1 μ M).
Low expression of sulfonylurea receptors in the cell type.	Consider an alternative ER staining method.	
High Background Fluorescence	Incomplete removal of the staining solution.	Ensure thorough washing after the incubation step.
Dye concentration is too high.	Decrease the concentration of the ER-Tracker™ Green working solution.	
Photobleaching	Excessive exposure to excitation light.	Minimize the exposure time and intensity of the excitation light during imaging.
Altered ER Function	Pharmacological activity of glibenclamide.	Use the lowest possible dye concentration and incubation time that provides adequate signal.

Conclusion

ER-Tracker™ Green is a valuable tool for the specific and high-resolution visualization of the endoplasmic reticulum in living adherent cells. By following this detailed protocol and considering the provided quantitative data and troubleshooting guide, researchers can achieve reliable and reproducible results in their studies of ER morphology and dynamics.

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